molecular formula C17H15N3O2S B5642920 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide

Cat. No.: B5642920
M. Wt: 325.4 g/mol
InChI Key: LBZOORPGOCCUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide, also known as A-740003, is a selective antagonist of the P2X3 receptor. This receptor is found in sensory neurons and is involved in pain perception. A-740003 has been studied for its potential use in treating chronic pain.

Mechanism of Action

The mechanism of action of thiazole compounds often involves their interaction with various biochemical pathways and enzymes in biological systems . They may activate or inhibit these pathways and enzymes, or stimulate or block receptors, leading to various pharmacological effects .

Future Directions

The future research on thiazole compounds could focus on the development of new molecules with novel modes of action to treat various diseases . This includes further exploration of their antimicrobial, antifungal, antiviral, and antitumor properties, as well as the development of new synthesis methods and the study of their mechanism of action .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-22-14-5-3-12(4-6-14)15-11-23-17(19-15)20-16(21)13-7-9-18-10-8-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZOORPGOCCUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.